2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
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Overview
Description
2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazoles This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, along with an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with ethylene oxide in the presence of a base, leading to the formation of the desired isothiazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aminoethyl side chain or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Ethylbenzo[d]isothiazole 1,1-dioxide: Similar structure but with an ethyl group instead of an aminoethyl group.
4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxide: Similar core structure but with different substituents.
Uniqueness
2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is unique due to its specific aminoethyl side chain, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-(1,1-dioxo-3H-1,2-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H12N2O2S/c10-5-6-11-7-8-3-1-2-4-9(8)14(11,12)13/h1-4H,5-7,10H2 |
InChI Key |
MHDMGXFGAGWKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)(=O)N1CCN |
Origin of Product |
United States |
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